Product packaging for (R)-3-Hydroxymethylmorpholine(Cat. No.:CAS No. 211053-49-5)

(R)-3-Hydroxymethylmorpholine

Cat. No.: B017738
CAS No.: 211053-49-5
M. Wt: 117.15 g/mol
InChI Key: UCDFBOLUCCNTDQ-RXMQYKEDSA-N
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Description

Significance of Chirality in Pharmaceutical and Agrochemical Industries

Enantioselective Synthesis and its Impact on Drug Efficacy and Safety

The synthesis of molecules as a single enantiomer, known as enantioselective synthesis, is a cornerstone of modern pharmaceutical development. rroij.comnumberanalytics.com Biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer of a chiral drug. chiralpedia.com This can lead to one enantiomer being therapeutically active (the eutomer) while the other is less active, inactive, or even toxic (the distomer). numberanalytics.comchiralpedia.com

A stark historical example is thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects. musechem.comnumberanalytics.com More commonly, one enantiomer is responsible for the desired therapeutic effect, while the other contributes to the drug's side effects or is simply inactive metabolic baggage. wikipedia.orgeurekalert.org For instance, the antidepressant Citalopram is sold as a mix of enantiomers, but only the (S)-(+) form is responsible for its beneficial effects. wikipedia.org Consequently, producing enantiomerically pure drugs is crucial for improving therapeutic profiles, increasing efficacy, and enhancing safety. numberanalytics.comrroij.com

The agrochemical industry has also recognized the importance of chirality. wiley.com The use of single-enantiomer pesticides and herbicides can lead to lower application rates, reduced environmental impact, and greater target specificity. chiralpedia.com For example, the R-form of the fungicide metalaxyl (B1676325) is significantly more effective than its mirror image, leading to the development of "single-enantiomer" products that are more efficient and environmentally responsible. chiralpedia.com

Role of Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Achieving high levels of enantiomeric purity on an industrial scale relies heavily on asymmetric catalysis. numberanalytics.com This field uses chiral catalysts to steer a chemical reaction towards the formation of one specific enantiomer. wikipedia.org The chirality of the catalyst is typically derived from chiral ligands—organic molecules that bind to a metal center. numberanalytics.comacs.org These ligands create a chiral environment around the metal, influencing how the reacting molecules approach and interact, thus favoring the production of the desired enantiomer. wikipedia.orgacs.org

Another key strategy is the use of chiral auxiliaries. numberanalytics.comsigmaaldrich.com A chiral auxiliary is a chiral molecule that is temporarily attached to the starting material (substrate). york.ac.uk It directs the stereochemical outcome of a subsequent reaction and is then removed, having served its purpose, and can often be recycled. york.ac.uksigmaaldrich.com Both chiral ligands and auxiliaries are indispensable tools that enable chemists to construct complex chiral molecules with a high degree of precision. rroij.comnumberanalytics.com Chiral morpholine (B109124) derivatives, in this context, have found numerous applications as both chiral auxiliaries and ligands in asymmetric synthesis. tsijournals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B017738 (R)-3-Hydroxymethylmorpholine CAS No. 211053-49-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R)-morpholin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-3-5-4-8-2-1-6-5/h5-7H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDFBOLUCCNTDQ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211053-49-5
Record name 3(R)-Hydroxymethylmorpholine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Overview of Morpholine As a Privileged Scaffold in Medicinal Chemistry

The morpholine (B109124) ring is a six-membered heterocycle containing both an ether oxygen and a secondary amine. researchgate.net It is frequently described as a "privileged scaffold" in medicinal chemistry, a term used for molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme target. nih.govresearchgate.net Its prevalence in a wide array of biologically active compounds underscores its value in drug design. dntb.gov.uasci-hub.se

Structural Features and Contribution to Pharmacokinetic and Pharmacodynamic Properties

The utility of the morpholine ring stems from its unique structural and physicochemical properties. nih.gov The presence of the ether oxygen and the basic nitrogen atom imparts a favorable balance of lipophilic and hydrophilic character. acs.org This can improve key pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. nih.govthieme-connect.com

The nitrogen atom gives the ring a pKa value that is often close to physiological pH, which can enhance aqueous solubility and permeability across biological membranes like the blood-brain barrier. nih.govacs.org The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. researchgate.netresearchgate.net Furthermore, the morpholine ring can serve as a rigid scaffold to correctly position other functional groups for optimal interaction with a target protein or enzyme. acs.org It is often used as a bioisosteric replacement for other rings like piperidine (B6355638) or piperazine (B1678402) to fine-tune a molecule's properties. thieme-connect.com

Prevalence in Biologically and Therapeutically Active Compounds

The morpholine moiety is a structural component of numerous approved drugs across various therapeutic areas. sci-hub.setaylorandfrancis.com Its ability to improve potency and confer desirable drug-like properties has made it a go-to building block for medicinal chemists. tsijournals.comresearchgate.net More than 20 FDA-approved drugs contain the morpholine ring. taylorandfrancis.com A recent analysis found that of the 14 morpholine-containing drugs approved between 2012 and 2023, half were anticancer agents. thieme-connect.com

Drug NameTherapeutic ClassRole of Morpholine Moiety
LinezolidAntibioticContributes to reduced toxicity and a superior pharmacokinetic profile. sci-hub.se
GefitinibAnticancerProlongs the plasma half-life of the drug. sci-hub.se
AprepitantAntiemeticContributes to increased potency. sci-hub.se
RivaroxabanAnticoagulantContributes to inhibitory activity and allows for sufficient oral absorption. sci-hub.se
ReboxetineAntidepressantServes as a core structural element. taylorandfrancis.com

Specific Focus on R 3 Hydroxymethylmorpholine

Chemical Identification and Stereochemical Assignment

This compound is an organic compound with the molecular formula C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol . smolecule.com It is a derivative of morpholine, featuring a hydroxymethyl group at the third position of the morpholine ring. smolecule.com This compound exists as two stereoisomers, this compound and (S)-3-hydroxymethylmorpholine, which differ in the spatial arrangement of the atoms around the chiral center at the third carbon of the morpholine ring. smolecule.com The "(R)-" designation specifies the configuration of this chiral center. myskinrecipes.comcymitquimica.com The hydrochloride salt of this compound has the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol .

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound106910-83-2 (for racemate)C₅H₁₁NO₂117.15 smolecule.com
This compound Hydrochloride1212377-10-0C₅H₁₂ClNO₂153.61

Note: The CAS number 106910-83-2 is for the racemic mixture, (rac)-3-hydroxymethylmorpholine. Specific CAS numbers for the individual (R) and (S) enantiomers may vary.

Importance of the Hydroxymethyl Group for Solubility and Reactivity

The hydroxymethyl group (-CH₂OH) plays a significant role in the physical and chemical properties of this compound.

Solubility: The presence of the hydroxymethyl group generally increases the hydrophilicity of a molecule. nih.govfrontiersin.org This is due to the hydroxyl (-OH) component's ability to form hydrogen bonds with water molecules, which can lead to enhanced solubility in aqueous solutions and other polar solvents. numberanalytics.com This increased solubility makes the compound more versatile for various chemical applications. smolecule.com

General Applications as an Intermediate and Building Block in Organic Synthesis

This compound is a valuable building block in organic synthesis, particularly in the preparation of more complex and biologically important compounds. unimi.itsmolecule.com Its bifunctional nature, containing both a secondary amine and a primary alcohol, allows it to be a versatile synthon.

As an intermediate, it is used in the synthesis of a variety of molecules. For instance, it can be a precursor for creating derivatives with potential applications in pharmaceuticals and agrochemicals. smolecule.comlookchem.com The chiral nature of this compound is particularly important in the synthesis of enantiomerically pure compounds, a critical aspect in drug development. unimi.itmyskinrecipes.com Derivatives of 3-hydroxymethylmorpholine have been investigated for their potential as inhibitors of certain enzymes, such as kinases, which are implicated in inflammatory diseases and cancer. smolecule.com The ability to introduce the morpholine scaffold stereospecifically is a significant advantage in medicinal chemistry. unimi.it

Table 2: Examples of Derivatives Synthesized from this compound

Derivative Name CAS Number Molecular Formula Key Features
(R)-4-Boc-(3-Hydroxymethyl)morpholine215917-99-0C₁₀H₁₉NO₄Boc-protected amine for controlled reactions. chemscene.combldpharm.com
(R)-4-Cbz-3-hydroxymethylmorpholine441717-93-7C₁₃H₁₇NO₄Cbz-protected amine, useful in peptide synthesis. cymitquimica.comevitachem.com
(R)-4-Benzyl-3-hydroxymethylmorpholine101376-26-5C₁₂H₁₇NO₂Benzyl-protected amine, serves as a key intermediate. a2bchem.com

Chiral Pool Synthesis Strategies

Chiral pool synthesis is a prominent strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. uh.edu This approach, also known as the chiron approach, is effective for synthesizing complex chiral molecules like this compound by transferring the existing stereochemistry of the starting material to the final product. unimi.it

Utilization of Naturally Available Chiral Starting Materials (e.g., Serine Derivatives, 1,2-Propanediol)

Naturally occurring compounds such as amino acids and their derivatives are foundational to chiral pool synthesis. researchgate.net For the synthesis of chiral hydroxymethylmorpholines, derivatives of serine and 1,2-propanediol are particularly useful starting points. unimi.itthieme-connect.com

A stereospecific synthesis of stereoisomeric 3-hydroxymethyl-5-methylmorpholines has been developed from sulfamidates, which are obtained from chiral pool-accessible derivatives of (S) and (R) serines. unimi.it The synthesis begins with (S)-serine derivatives, which are converted into key intermediates. unimi.it For instance, a process has been reported for the synthesis of O-substituted analogs of (S)-serine with high enantiomeric purity (ee >98%). rsc.org This methodology underscores the utility of serine derivatives in creating structurally diverse and enantiomerically pure morpholine analogs. rsc.org

The synthesis of optically pure 3-hydroxymethylmorpholine building blocks can be achieved through a stereospecific strategy that capitalizes on chiral pool materials. thieme-connect.comunimi.itresearchgate.net This approach ensures that the chirality of the starting material, such as (S)- or (R)-serine derivatives, is directly translated into the morpholine product. unimi.it The process often involves creating intermediate sulfamidates from these serine derivatives. thieme-connect.comunimi.it This method is challenging but crucial for producing enantiomerically pure morpholine building blocks, which are valuable as privileged scaffolds in medicinal chemistry. thieme-connect.comunimi.itresearchgate.net

Multi-Step Approaches from Chiral Precursors

The synthesis of this compound can be accomplished through multi-step reaction sequences starting from chiral precursors. solubilityofthings.compharmafeatures.com A documented two-step method involves the reduction of a 5-oxomorpholine derivative followed by hydrogenation. smolecule.comchemicalbook.com

The specific process is as follows:

Reduction of the precursor using a dimethylsulfide borane (B79455) complex and triethylamine (B128534) in a tetrahydrofuran (B95107) solvent. This step is conducted over 5 hours with a temperature range of 0 - 65 °C. chemicalbook.com

The resulting intermediate is then subjected to hydrogenation with hydrogen gas over a palladium on activated carbon catalyst (10%) in methanol (B129727) for 48 hours at a pressure of 2100.21 Torr to yield this compound. chemicalbook.com

Another multi-step approach discloses the synthesis of 3-hydroxymethyl-5,5-dimethylmorpholine from a commercially available morpholinone. unimi.it These multi-step strategies are essential for constructing the target molecule from established chiral fragments. pharmafeatures.com

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a powerful alternative to chiral pool methods, creating the desired stereocenter during the reaction sequence. solubilityofthings.com This technique is crucial for producing one specific enantiomer of a chiral compound. solubilityofthings.com

Organocatalysis in Enantioselective Morpholine Synthesis

Organocatalysis has emerged as a key pillar in asymmetric synthesis, utilizing small organic molecules to catalyze enantioselective transformations. mdpi.com This approach has been successfully applied to the synthesis of chiral morpholines, offering a novel three-step, one-pot procedure for N-benzyl protected morpholines with good to excellent enantiomeric excess (55-98% ee). nih.gov

A notable methodology involves an organocatalytic, enantioselective chlorination of an aldehyde, which is then used without purification. nih.gov This is followed by a reductive amination step with an amine that contains an embedded oxygen nucleophile. A final base-induced cyclization yields the N-benzyl protected morpholine. nih.gov

Table 1: Organocatalytic Synthesis of Chiral 2-Chloro Alcohols nih.gov The following data represents the synthesis of precursor 2-chloro alcohols, a key step in the second-generation organocatalytic approach to chiral morpholines.

Substrate Aldehyde Yield over 2 Steps Enantiomeric Excess (% ee)
9a 83% 98%
9b 72% 80%
9c 75% 98%

| 9d | 78% | 95% |

This strategy showcases the effectiveness of organocatalysis in constructing functionalized, pharmaceutically relevant morpholines that are otherwise difficult to access. nih.govnih.gov

Proline-Catalyzed Asymmetric α-Aminooxylation

A concise and high-yielding enantioselective synthesis of (R)-N-Boc-2-hydroxymethylmorpholine has been developed utilizing L-proline-catalyzed asymmetric α-aminooxylation of an aldehyde as a key step. researchgate.netresearchgate.net This method involves the direct α-aminooxylation of aldehydes with nitrosobenzene, catalyzed by proline, to generate α-aminooxy aldehydes with high enantioselectivity. tohoku.ac.jp Subsequent reduction and cyclization steps afford the desired morpholine derivative. The reaction proceeds efficiently at low temperatures, which suppresses potential side reactions like the dimerization of nitrosobenzene. tohoku.ac.jp This strategy has been successfully applied to a range of linear and branched aldehydes, as well as those containing aromatic moieties, consistently delivering the α-aminooxylated products in good yields and with excellent enantioselectivity. tohoku.ac.jp The transformation of the anilinooxy group to the corresponding alcohol is typically achieved through treatment with a catalytic amount of copper sulfate. tohoku.ac.jp

One notable application of this methodology is in the synthesis of (R)-N-Boc-2-hydroxymethylmorpholine, where the key steps are the L-proline catalyzed asymmetric alpha-aminooxylation of an aldehyde and a subsequent palladium-catalyzed intramolecular reductive amination of the resulting azido (B1232118) aldehyde. researchgate.net

CatalystSubstrateReagentYieldEnantiomeric Excess (ee)Ref
L-ProlinePropanalNitrosobenzeneGoodExcellent tohoku.ac.jp
L-Prolinen-ButanalNitrosobenzeneGoodExcellent tohoku.ac.jp
L-Proline3-MethylbutanalNitrosobenzeneGoodExcellent tohoku.ac.jp
L-ProlineAldehydeNitrosobenzeneHigh98.7% researchgate.net
Organocatalytic Asymmetric Cross-Aldol Reactions

The organocatalytic asymmetric cross-aldol reaction of 2-chloroethoxy acetaldehyde (B116499) with various aldehydes provides a pathway to chiral substituted morpholines. acs.orggoogle.comacs.orgresearchgate.net This reaction, often catalyzed by chiral prolinol derivatives like (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, can produce anti-2-(2-chloroethoxy)-1-arylpropane-1,3-diols with high enantioselectivities (95–98%) and moderate diastereoselectivities. researchgate.net These diol intermediates can then be further elaborated to form the morpholine ring system.

Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers a broad spectrum of reactions for the stereoselective synthesis of complex molecules, including chiral morpholines.

Palladium-Catalyzed Hydroamination Reactions

Palladium-catalyzed intramolecular hydroamination is a key strategy for the stereoselective synthesis of substituted morpholines. acs.orgacs.orgresearchgate.netrsc.orgnsf.gov This reaction can be used to construct the morpholine ring from acyclic aminoalkene precursors. For instance, a stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines has been achieved where a palladium-catalyzed hydroamination of an aminoalkene gives the morpholine as a single diastereomer in excellent yield. rsc.org The aminoalkene precursors themselves can be generated from the Lewis acid-catalyzed ring-opening of carbamate-protected aziridines with unsaturated alcohols. rsc.org The development of highly enantio- and regioselective Pd-catalyzed intermolecular hydroaminations of 1,4-disubstituted acyclic dienes has also been reported, providing access to allylic amines that can serve as precursors to morpholine derivatives. nsf.gov

Catalyst SystemSubstrate TypeKey FeatureYieldEnantiomeric/Diastereomeric ControlRef
Palladium(0)AminoalkeneIntramolecular cyclizationExcellentSingle diastereomer rsc.org
Pd-PHOX catalysts1,4-disubstituted dienesIntermolecular hydroaminationUp to 78%>98:2 rr, 98.5:1.5 er nsf.gov
Copper-Catalyzed Ring-Opening/Closing Reactions

A highly regio- and stereoselective synthesis of substituted nonracemic morpholines has been developed through the Cu(OTf)₂-catalyzed ring-opening of activated aziridines with halogenated alcohols, followed by a base-mediated intramolecular ring closure. researchgate.net This SN2-type ring opening proceeds with high yield and enantioselectivity, offering a versatile route to a variety of substituted morpholines. researchgate.net The reaction is notable for its ability to control the stereochemistry at multiple centers.

Rhodium-Catalyzed Asymmetric Addition Reactions

Rhodium catalysts have been effectively used in asymmetric addition reactions to create chiral centers that can be incorporated into the morpholine framework. For instance, enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones can produce chiral tertiary alcohols, which are versatile synthetic intermediates. nih.gov While not a direct synthesis of the morpholine ring, these methods provide access to key chiral fragments. Additionally, rhodium-catalyzed asymmetric transfer hydrogenation has been used for the enantioselective synthesis of cyclic sulfamidates, which are precursors to chiral amino alcohols. harvard.edu

Enzyme-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. Lipases are commonly employed for the enantioselective acylation of racemic alcohols. unipd.it In the context of morpholine synthesis, this method has been applied to the resolution of racemic intermediates.

For example, the enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids has been achieved through a highly selective enzyme-catalyzed kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate. researchgate.net This enzymatic step is crucial for separating the enantiomers, which can then be converted to the desired target molecules. Dynamic kinetic resolution (DKR) combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. unipd.itmdpi.com This approach has been successfully applied to a wide range of secondary alcohols using enzymes like Novozyme® 435 in combination with a ruthenium racemization catalyst. mdpi.com

EnzymeReaction TypeSubstrateKey FeatureYield/ConversionEnantiomeric Excess (ee)Ref
LipaseKinetic ResolutionRacemic n-butyl 4-benzylmorpholine-2-carboxylateEnantioselective acylation-High researchgate.net
Lipase from P. cepaciaDynamic Kinetic ResolutionRacemic β-nitroalkanolsReversible nitroaldol reactionUp to 92%Up to 99% unipd.it
Novozyme® 435Dynamic Kinetic ResolutionRacemic secondary alcoholsCombined with Ru-based racemizationHighHigh mdpi.com

Ring-Closing and Cyclization Strategies

The construction of the morpholine ring is the cornerstone of synthesizing this compound. These strategies often employ intramolecular reactions to form the heterocyclic system.

Nucleophilic Substitution and Cyclization Reactions

Intramolecular nucleophilic substitution is a common and effective method for the synthesis of morpholine derivatives. This approach typically involves a bifunctional molecule containing both a nucleophile (an amine or an alcohol) and a leaving group, which react intramolecularly to form the cyclic ether.

One documented strategy begins with a chiral starting material, such as (R)-3-amino-1,2-propanediol, which reacts with benzylamine (B48309) to produce chiral 3-benzylamino-1,2-propanediol. google.com This intermediate is then acylated to form a mixture of N-haloacetyl derivatives. google.com Subsequent intramolecular cyclization, followed by reduction and debenzylation steps, yields the desired chiral 2-hydroxymethylmorpholine. google.com This method benefits from readily available and inexpensive starting materials and provides the target compound with high purity, making it suitable for larger-scale production. google.com

Ring-Opening Reactions of Epoxides or Aziridines with Halogenated Alcohols

The ring-opening of strained three-membered rings like epoxides and aziridines by halogenated alcohols provides a versatile and stereocontrolled route to substituted morpholines. researchgate.netresearchgate.net This strategy proceeds via an SN2-type mechanism, where the alcohol attacks the electrophilic carbon of the activated epoxide or aziridine (B145994), leading to a haloalkoxy amine intermediate. researchgate.net This intermediate then undergoes a base-mediated intramolecular cyclization to furnish the morpholine ring. researchgate.net The stereochemistry of the final product is often dictated by the stereochemistry of the starting chiral epoxide or aziridine.

A significant advancement in this area is the development of a metal-free, one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. beilstein-journals.orgnih.gov This method utilizes an inexpensive and simple ammonium (B1175870) persulfate salt to initiate the ring-opening of aziridines with halogenated alcohols. beilstein-journals.orgnih.gov The reaction is believed to proceed through a radical cation intermediate. beilstein-journals.orgresearchgate.net This approach is notable for its operational simplicity and efficiency. beilstein-journals.org When optically pure chiral aziridines are used, this method can produce optically pure morpholine derivatives. beilstein-journals.orgresearchgate.net For instance, the reaction of optically pure (S)-2-phenyl-1-tosylaziridine under these conditions yielded the corresponding (R)-morpholine derivative in high yield. beilstein-journals.org

Table 1: Metal-Free One-Pot Synthesis of Morpholines from Aziridines

Entry Substrate (Aziridine) Product (Morpholine) Yield (%)
1 2-phenyl-N-tosylaziridine 3-phenyl-N-tosylmorpholine 93
2 2-(3-methoxyphenyl)-N-tosylaziridine 3-(3-methoxyphenyl)-N-tosylmorpholine 90
3 2-(4-methylphenyl)-N-tosylaziridine 3-(4-methylphenyl)-N-tosylmorpholine 88
4 2-(4-tert-butylphenyl)-N-tosylaziridine 3-(4-tert-butylphenyl)-N-tosylmorpholine 84
5 2-(4-fluorophenyl)-N-tosylaziridine 3-(4-fluorophenyl)-N-tosylmorpholine 84

Data sourced from a study on the metal-free synthesis of morpholines. researchgate.net

An efficient one-pot procedure has been developed for the synthesis of enantiomerically pure 2-(hydroxymethyl)morpholines starting from chiral β-amino alcohols and (S)- or (R)-epichlorohydrin. researchgate.net The addition of the chiral β-amino alcohol to epichlorohydrin (B41342) in the presence of a Lewis acid like lithium perchlorate (B79767) affords the corresponding chloro alcohol intermediate. researchgate.net This is followed by an in-situ base-mediated cyclization to yield the desired morpholine derivative. This method offers a convenient and widely applicable route to various substituted chiral morpholines. researchgate.net

Electrophile-induced cyclization presents another pathway to morpholine derivatives. While specific examples for the direct synthesis of this compound via this method are less common in the provided context, the general principle involves the reaction of an N-allyl-β-aminoalcohol with an electrophilic reagent. The electrophile activates the allyl group towards intramolecular attack by the hydroxyl or amino group, leading to the formation of the heterocyclic ring. N-halo reagents are often employed for such transformations, which proceed through the formation of a halonium ion intermediate. sci-hub.se This strategy has been applied to synthesize various N- and O-heterocycles. sci-hub.se

Derivatization Chemistry for Functionalized this compound Intermediates

The functional groups present in this compound, namely the secondary amine and the primary hydroxyl group, allow for a wide range of derivatization reactions. These modifications are crucial for introducing diversity and for preparing intermediates for the synthesis of more complex molecules.

The hydroxyl group can be targeted by various reagents. For analytical purposes, derivatization is often employed to enhance detection by techniques like HPLC. nih.gov Reagents that introduce chromophores or fluorophores are common. For synthetic applications, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate further nucleophilic substitution reactions. unimi.it It can also be protected with groups like tert-butyldimethylsilyl (TBDMS) to prevent its reaction while other transformations are carried out on the molecule. unimi.it

The secondary amine is also a key site for functionalization. It can be acylated, alkylated, or protected with various protecting groups like the tert-butoxycarbonyl (Boc) group. unimi.itchemscene.com The Boc group is widely used due to its stability under many reaction conditions and its ease of removal under acidic conditions. unimi.it The derivatization of the amine is often a critical step in multi-step syntheses to control its reactivity and to introduce specific substituents required for the final target molecule. For example, in the synthesis of certain pharmaceuticals, the nitrogen atom of the morpholine ring is often substituted with various aryl or alkyl groups. acs.org

Table 2: Common Derivatization Reactions for Hydroxymethylmorpholine

Functional Group Reagent Class Purpose
Hydroxyl Silyl Halides (e.g., TBDMSCl) Protection
Hydroxyl Sulfonyl Chlorides (e.g., TsCl) Activation (conversion to leaving group)
Amine Acid Anhydrides (e.g., Boc₂O) Protection
Amine Alkyl Halides Introduction of substituents

Protection and Deprotection Strategies (e.g., N-Boc Protection)

In multi-step syntheses involving this compound, the protection of the secondary amine is a common and often necessary step to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions and its straightforward removal under acidic conditions. jk-sci.commcours.net

The N-Boc protection of this compound is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.com Common bases include triethylamine (TEA) or sodium bicarbonate, and the reaction is often carried out in solvents like tetrahydrofuran (THF), dichloromethane (B109758) (DCM), or aqueous mixtures. jk-sci.comfishersci.co.uk This nucleophilic acyl substitution reaction yields tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate, also known as (R)-N-Boc-3-hydroxymethylmorpholine. jk-sci.comchemscene.com

Deprotection, or the removal of the Boc group, is generally accomplished under acidic conditions. fishersci.co.uk A common method involves treating the N-Boc protected morpholine with a strong acid such as trifluoroacetic acid (TFA) in a solvent like DCM. jk-sci.comfishersci.co.uk Alternatively, solutions of hydrogen chloride (HCl) in organic solvents like ethyl acetate (B1210297) or dioxane can be used. mcours.net The mechanism involves protonation of the carbamate (B1207046) followed by the release of the free amine, carbon dioxide, and tert-butyl cation. jk-sci.com More specialized deprotection conditions have also been reported, such as the use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and 2,6-lutidine, or employing eco-friendly methods like heating in water. mcours.netthieme-connect.com

Table 1: N-Boc Protection and Deprotection Reactions

Transformation Reagents and Conditions Reactant Product Reference(s)
Protection Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Tetrahydrofuran (THF), Room TemperatureThis compound(R)-N-Boc-3-hydroxymethylmorpholine jk-sci.com
Deprotection Trifluoroacetic acid (TFA), Dichloromethane (DCM), Room Temperature(R)-N-Boc-3-hydroxymethylmorpholineThis compound jk-sci.comfishersci.co.uk
Deprotection Hydrogen chloride (HCl) in Ethyl Acetate(R)-N-Boc-3-hydroxymethylmorpholineThis compound hydrochloride mcours.net
Deprotection TBDMSOTf, 2,6-lutidine, DichloromethaneN-Boc protected morpholineDeprotected morpholine thieme-connect.com
Deprotection Water, Reflux TemperatureN-Boc protected amineDeprotected amine mcours.net

Conversion to Sulfamidates as Aziridine Equivalents

The transformation of amino alcohols into cyclic sulfamidates provides a versatile synthetic intermediate that can function as an aziridine equivalent. This strategy has been applied to chiral building blocks like this compound to facilitate stereospecific nucleophilic additions. unimi.itresearchgate.net The process involves a two-step sequence starting from the corresponding amino alcohol.

First, the N-protected this compound is reacted with thionyl chloride in the presence of a base like imidazole (B134444) or triethylamine at low temperatures. acs.org This reaction forms a cyclic sulfamidite intermediate. Subsequent oxidation of the sulfamidite, typically using a ruthenium(III) chloride catalyst with sodium periodate (B1199274) as the stoichiometric oxidant, yields the stable cyclic sulfamidate. acs.org After the formation of the sulfamidate, the initial N-protecting group (e.g., Boc) can be removed to yield the final sulfamidate building block. acs.org

These cyclic sulfamidates are considered aziridine equivalents because they undergo ring-opening reactions with nucleophiles in a manner analogous to activated aziridines. organic-chemistry.orgresearchgate.net The reaction proceeds with a clean inversion of stereochemistry at the carbon center being attacked, making it a powerful tool for asymmetric synthesis. researchgate.net This methodology allows for the introduction of various substituents onto the morpholine scaffold in a highly stereocontrolled fashion.

Table 2: Synthesis and Reaction of Sulfamidate from this compound Derivative

Step Reaction Reagents and Conditions Key Feature Reference(s)
1 Sulfamidite FormationN-Boc-(R)-3-hydroxymethylmorpholine, Thionyl chloride (SOCl₂), Imidazole, Triethylamine, -40 °CFormation of cyclic sulfamidite from the amino alcohol moiety. acs.org
2 Sulfamidate OxidationRuthenium(III) chloride (RuCl₃) (cat.), Sodium periodate (NaIO₄), AcetonitrileOxidation of the sulfamidite to the corresponding stable cyclic sulfamidate. acs.org
3 DeprotectionTrifluoroacetic acid (TFA)Removal of the Boc group to yield the reactive sulfamidate. acs.org
4 Ring-OpeningNucleophile (e.g., organometallic reagents, amines)Acts as an aziridine equivalent, undergoing Sₙ2-type ring-opening with inversion of stereochemistry. researchgate.netresearchgate.net

Halogenation and Alkylation Reactions

Further functionalization of the this compound scaffold can be achieved through halogenation and alkylation reactions. These transformations typically target either the hydroxyl group or the nitrogen atom of the morpholine ring.

Halogenation reactions can be used to convert the primary alcohol of the hydroxymethyl group into a more reactive leaving group, such as an alkyl halide. While direct halogenation methods can be harsh, transformations involving reagents like chloroacetyl chloride or bromoacetyl bromide on related N-benzyl protected amino diols have been documented, leading to the formation of halo-acylated intermediates that can subsequently cyclize. google.com These reactions are typically performed in the presence of a base such as sodium hydride or triethylamine. google.com The resulting halogenated morpholine derivatives are valuable precursors for further nucleophilic substitution reactions.

Alkylation reactions primarily occur at the nitrogen atom of the morpholine ring, especially after the removal of any protecting groups. a2bchem.com N-alkylation can be accomplished using various alkylating agents, such as alkyl halides or by employing reductive amination protocols. wikipedia.orgacs.org For instance, condensation of the secondary amine with an aldehyde or ketone forms an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) to yield the N-alkylated product. wikipedia.org This method is a cornerstone of medicinal chemistry for building molecular diversity. Alkylation can also be performed on related intermediates, such as sulfamidates derived from this compound, to introduce substituents prior to ring-opening. unimi.itthieme-connect.com

Table 3: Halogenation and Alkylation Methodologies

Reaction Type Target Site Reagents and Conditions Product Type Reference(s)
Halogenation Hydroxyl/AmineChloroacetyl chloride, Base (e.g., NaH, TEA), Solvent (e.g., THF)N-haloacetylated intermediate google.com
Alkylation NitrogenAldehyde/Ketone, Reducing agent (e.g., NaBH₃CN), Acidic or neutral pHN-alkylated morpholine fishersci.co.ukwikipedia.org
Alkylation NitrogenAlkyl halide, Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Acetone, DMF)N-alkylated morpholine unimi.itthieme-connect.com

Chiral Building Block in the Synthesis of Complex Organic Molecules

This compound serves as a fundamental chiral starting material for the synthesis of more intricate organic structures. evitachem.comcymitquimica.com Its inherent chirality is crucial for producing enantiomerically pure compounds, which is often a requirement for bioactive molecules to ensure target specificity and reduce potential side effects. The synthesis of these complex molecules often involves multi-step reactions where the morpholine derivative is a key intermediate. chemicalbook.comthieme-connect.com

The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical and metabolic properties. nih.govresearchgate.netsci-hub.sedntb.gov.uanih.gov Incorporating the this compound subunit into larger molecules can enhance their biological activity and pharmacokinetic profiles. nih.govsci-hub.sedntb.gov.ua The morpholine moiety can improve a compound's solubility, bioavailability, and metabolic stability. thieme-connect.com Its ability to form hydrogen bonds and its specific basicity contribute to these beneficial properties. researchgate.netthieme-connect.com The synthesis of molecules containing this subunit can be achieved through various methods, including using it as a starting material in multi-step synthetic pathways. smolecule.comrsc.orgresearchgate.netresearchgate.net

The enantiopure nature of this compound makes it an essential precursor in the synthesis of single-enantiomer pharmaceuticals. researchgate.net The production of enantiomerically pure drugs is critical as different enantiomers of a molecule can have vastly different pharmacological effects. ub.edu

This compound is a key intermediate in the synthesis of the antidepressant drug Reboxetine. gla.ac.ukacs.org Reboxetine is a selective norepinephrine (B1679862) reuptake inhibitor used to treat clinical depression and panic disorder. nih.gov The synthesis of the active (S,S)-enantiomer of Reboxetine can be achieved through a stereospecific route starting from an (S)-2-(hydroxymethyl)morpholine derivative. acs.orgharvard.edu Various synthetic strategies have been developed to produce Reboxetine and its analogs in high enantiomeric purity. mdpi.comresearchgate.net The metabolism of Reboxetine is primarily handled by the CYP3A4 enzyme. wikipedia.orgwikidoc.org

This chiral building block is also utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists like Aprepitant and its prodrug, Fosaprepitant. researchgate.net These drugs are used to prevent chemotherapy-induced nausea and vomiting. nih.govfrontiersin.orgamegroups.org Aprepitant, the first approved NK-1 receptor antagonist, is often used in combination with other antiemetic agents. frontiersin.orgamegroups.orgjneurology.com Fosaprepitant is a water-soluble intravenous formulation that is rapidly converted to Aprepitant in the body. nih.govamegroups.org The development of these drugs highlights the importance of the morpholine scaffold in creating effective pharmaceuticals. nih.gov

This compound derivatives are precursors to potent and selective dopamine (B1211576) D4 receptor antagonists. vanderbilt.edu The dopamine D4 receptor is implicated in various neurological and psychiatric conditions, including ADHD and the side effects of long-term levodopa (B1675098) treatment in Parkinson's disease. nih.govfrontiersin.orgmichaeljfox.org Research has focused on synthesizing analogs based on a phenylether morpholine scaffold to explore the structure-activity relationship and optimize their antagonist properties. vanderbilt.edu While some D4 receptor antagonists have been investigated in clinical trials, their therapeutic potential is still being explored. frontiersin.orgmdpi.com

The morpholine moiety is a key structural feature in the development of potent and selective inhibitors of the mammalian target of rapamycin (B549165) (mTOR) kinase. sci-hub.senih.gov mTOR is a crucial protein kinase that regulates cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. nih.govoncotarget.com Triazine-based compounds incorporating (R)-3-methylmorpholine have shown significant mTOR inhibition with good selectivity over other kinases. nih.gov The development of mTOR inhibitors is an active area of cancer research, with a focus on overcoming resistance mechanisms. plos.org

Synthesis of Agrochemicals

This compound serves as a key intermediate in the creation of agrochemicals designed to enhance crop protection. smolecule.com Its derivatives are utilized in the development of these specialized agricultural products. smolecule.com The chiral nature of the morpholine derivative is often crucial for the biological activity of the final agrochemical product.

Ligand in Coordination Chemistry and Catalysis

The presence of both a nitrogen and an oxygen atom allows this compound to act as a ligand, binding to metal centers and influencing the outcome of catalytic reactions.

With its two potential coordination sites—the nitrogen atom of the morpholine ring and the oxygen atom of the hydroxymethyl group—this compound can function as a bidentate ligand. libretexts.org In this capacity, it can coordinate to a single metal center through both atoms. libretexts.org This chelation can stabilize the metal complex and influence the stereochemical course of a reaction, a critical aspect in asymmetric catalysis. The geometry of the resulting metal complex, which can be linear, tetrahedral, or octahedral, is determined by the metal and the other ligands present. libretexts.org The use of chiral ligands like this compound is a key strategy for achieving enantioselectivity in metal-catalyzed transformations. mdpi.com

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. wikipedia.org this compound and its derivatives can participate in aminocatalysis, a subset of organocatalysis. nih.gov In this process, the secondary amine of the morpholine ring can react with a carbonyl compound to form a reactive enamine or iminium ion intermediate. wikipedia.orgmdpi.com These intermediates can then undergo a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. wikipedia.orgresearchgate.net The chirality of the this compound backbone directs the stereochemical outcome of these reactions, leading to the formation of enantioenriched products. wikipedia.org

Table 1: Examples of Organocatalytic Reactions

Reaction Type Catalyst Type Key Intermediate
Aldol Reaction Proline (an amino acid) Enamine
Michael Addition Imidazolidinone Iminium ion
Diels-Alder Reaction Imidazolidinone Iminium ion

This table provides examples of reactions where aminocatalysis is employed.

Catalysis can also be achieved through non-covalent interactions, such as hydrogen bonding. wikipedia.orgrsc.org The hydroxyl group of this compound can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. libretexts.org These hydrogen bonding interactions can stabilize transition states and activate substrates, leading to rate acceleration and stereocontrol in a reaction. rsc.orgnih.gov This type of catalysis is particularly attractive for its mild conditions and potential for high selectivity. The ability of a molecule to form hydrogen bonds is a crucial factor in its ability to act as an effective catalyst in this context. libretexts.org

Precursor for Ionic Liquids

This compound can be used as a precursor in the synthesis of ionic liquids (ILs). ILs are salts that are liquid at or near room temperature and possess unique properties such as low volatility, high thermal stability, and tunable solvent properties. mdpi.com The synthesis of ILs often involves the reaction of an amine, like this compound, with an acid to form a protic ionic liquid. whiterose.ac.uk The chirality and functional groups of the morpholine precursor can be incorporated into the resulting ionic liquid, leading to the development of chiral ILs with potential applications in asymmetric synthesis and catalysis.

Stereoselective Introduction of Additional Chiral Centers

The inherent chirality of this compound can be used to control the formation of new stereocenters in a molecule. This principle, known as diastereoselective synthesis, is a cornerstone of modern organic chemistry. pressbooks.pub By reacting this compound with an achiral molecule, the existing stereocenter can influence the approach of the reactant, leading to the preferential formation of one diastereomer over another. ethz.ch This strategy is widely employed in the synthesis of complex natural products and pharmaceuticals, where precise control over stereochemistry is essential. nih.gov For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. pressbooks.pub

Diastereoselective Reactions

This compound and its derivatives serve as valuable chiral building blocks in advanced organic synthesis, particularly in reactions where control of stereochemistry is crucial. The inherent chirality of the morpholine ring, originating from a chiral pool material like (R)-serine, can be exploited to direct the formation of new stereocenters in a predictable manner. This is exemplified in the diastereoselective synthesis of substituted morpholines, where the existing stereocenter at the C-3 position influences the stereochemical outcome of reactions at other positions on the ring. unimi.it

A notable application is the diastereoselective alkylation for the synthesis of stereoisomeric 3-hydroxymethyl-5-methylmorpholines. unimi.it In this strategy, chiral sulfamidates derived from (S)- or (R)-serine are used as precursors. The alkylation of these sulfamidates with (S)- or (R)-1,2-propanediol derivatives proceeds with a high degree of stereocontrol, affording specific diastereomers of the resulting morpholine. unimi.itthieme-connect.com

The selection of the enantiomer for both the sulfamidate and the alkylating agent determines the final stereoconfiguration of the product. For instance, the reaction of the (S)-sulfamidate with the (S)-propanediol derivative yields the (2R,5S) diastereomer. unimi.it Conversely, combining the (R)-sulfamidate with the (S)-propanediol derivative leads to the (2S,5S) product. unimi.it This demonstrates a powerful method for accessing different stereoisomers by simply choosing the appropriate chiral starting materials.

Detailed findings from the optimization of this diastereoselective alkylation are presented below. unimi.it

Table 1: Optimization of Diastereoselective Alkylation for the Synthesis of Substituted Morpholines

Entry Sulfamidate Propanediol Derivative Base Product Yield
1 9-(S) 14-(S) K₂CO₃ (1.2 eq) 15a (2R,5S) 70%
2 9-(S) 14-(S) K₂CO₃ (2.4 eq) 15a (2R,5S) 75%
3 9-(S) 14-(S) Cs₂CO₃ (1.2 eq) 15a (2R,5S) 88%
4 9-(R) 14-(S) Cs₂CO₃ (1.2 eq) 15b (2S,5S) 90%
5 9-(R) 14-(R) Cs₂CO₃ (1.2 eq) 15c (2S,5R) 85%

This table is based on data from a study on the stereospecific synthesis of optically pure 3-hydroxymethylmorpholine building blocks. unimi.it

Mechanistic and Theoretical Studies

Mechanistic Investigations of Synthetic Pathways

The synthesis of enantiomerically pure compounds like (R)-3-Hydroxymethylmorpholine is a significant challenge in organic chemistry, necessitating precise control over the formation of stereocenters. Mechanistic investigations into the synthetic pathways for creating the morpholine (B109124) scaffold are crucial for optimizing reaction conditions and achieving high levels of stereochemical purity. A common strategy involves the cyclization of chiral precursors. For instance, a disclosed method for preparing chiral 2-hydroxymethyl morpholine compounds starts with chiral glycerin chlorohydrin, which undergoes reaction with benzylamine (B48309), followed by acylation, cyclization, reduction, and hydrogenation to yield the target molecule. google.com Another approach utilizes the stereoselective synthesis of morpholines through the copper(II)-promoted oxyamination of alkenes. nih.gov Mechanistic considerations suggest that this reaction likely proceeds through an initial addition of an alcohol moiety to the alkene. nih.gov

Achieving the desired (R) configuration at the C3 position requires a profound understanding of stereoselective and enantioselective control. Synthetic strategies generally fall into two categories: substrate-controlled and catalyst-controlled methods.

Substrate-Controlled Synthesis: This approach relies on using a chiral starting material where the existing stereocenter directs the formation of new stereocenters. A facile route to enantiomerically pure trans-3,5-disubstituted morpholines employs a serinol derivative as a chiral building block. nih.gov The inherent chirality of the starting material guides the stereochemical outcome of the subsequent cyclization reaction, leading to products with excellent optical purity. nih.gov

Catalyst-Controlled Synthesis: This method uses a chiral catalyst to influence the stereochemical pathway of a reaction involving a prochiral substrate. An organocatalytic, enantioselective chlorination of aldehydes has been developed as a key step in a five-step procedure for synthesizing N-benzyl protected morpholines with chiral alkyl groups at the C2 position. nih.gov This methodology allows for the rapid preparation of functionalized morpholines in high enantiomeric excess (75–98% ee). nih.gov Similarly, polymer-supported syntheses starting from immobilized amino acids have been shown to produce morpholine derivatives stereoselectively. nih.gov

The following table summarizes various stereoselective methods used in the synthesis of chiral morpholine derivatives.

MethodKey Reagents/CatalystStereochemical ControlReported SelectivityReference
Copper-Promoted OxyaminationCu(II) 2-ethylhexanoateDiastereoselectiveGood to high levels of diastereoselectivity nih.gov
Chiral Building Block CouplingSerinol derivativeSubstrate-controlled enantioselectivityExcellent optical purity nih.gov
Organocatalytic SynthesisChiral amine catalyst for α-chlorinationCatalyst-controlled enantioselectivity75–98% enantiomeric excess (ee) nih.gov
Polymer-Supported SynthesisImmobilized chiral amino acidsSubstrate-controlled stereoselectivitySpecific configuration of new stereocenter nih.gov

A comprehensive understanding of a synthetic pathway involves the study of its reaction kinetics and thermodynamics. Kinetics describes the rate of a reaction, governed by factors such as the activation energy, while thermodynamics determines the position of the equilibrium, indicated by the change in Gibbs free energy (ΔG). ox.ac.ukkhanacademy.org

Furthermore, mechanistic studies on the decomposition of morpholine have utilized computational methods to map potential energy surfaces and derive thermodynamic and kinetic properties. nih.gov These studies calculate parameters like standard enthalpies of formation and reaction rate constants, which are crucial for developing robust kinetic models. nih.gov Such approaches could theoretically be applied to synthetic routes to predict reaction outcomes and optimize conditions.

The table below presents thermodynamic data for the related reaction of morpholine with dimethyl carbonate to form N-methyl morpholine, illustrating the type of data essential for mechanistic analysis.

Thermodynamic ParameterValueSignificanceReference
Enthalpy Change (ΔH)CalculatedIndicates if the reaction is exothermic or endothermic researchgate.net
Entropy Change (ΔS)CalculatedMeasures the change in disorder of the system researchgate.net
Gibbs Free Energy Change (ΔG)CalculatedDetermines the spontaneity of the reaction researchgate.net
Equilibrium Constant (K)CalculatedIndicates the position of equilibrium researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, providing insights that are often difficult to obtain through experimental methods alone. These techniques are widely applied to study morpholine-containing compounds, aiding in the design of new molecules and the interpretation of their biological activities. mdpi.comnih.gov For example, molecular dynamics (MD) simulations and three-dimensional quantitative structure–activity relationship (3D-QSAR) studies have been conducted on morpholino-pyrimidine inhibitors to understand their interaction with biological targets. researchgate.net

A central goal in drug discovery is the prediction of how strongly a potential drug molecule (a ligand) will bind to its biological target, typically a protein. nih.gov Computational methods, such as molecular docking and free energy scoring functions, are used to predict the binding pose and affinity of a ligand within a protein's active site. researchgate.netu-strasbg.frnih.gov

These models evaluate potential interactions, including:

Hydrogen bonds: Crucial for specificity and binding energy.

Electrostatic interactions: Attraction or repulsion between charged groups.

In studies of morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors, computational docking was used to predict binding modes. mdpi.com The results highlighted the importance of the morpholine's oxygen atom in maintaining key binding interactions with mTOR residues. mdpi.com Similarly, docking studies of morpholine derivatives into the DprE1 enzyme, a target for tuberculosis treatment, have identified specific contacts within the binding pocket. researchgate.net

Compound ClassBiological TargetKey Predicted InteractionsReference
Morpholine-substituted THQsmTORInteractions involving the morpholine oxygen atom mdpi.com
Morpholino-pyrimidinesDprE1Contacts with residues in the L-II loop of the binding pocket researchgate.net
Trimeric quinoline (B57606) derivativesBcl-x(L)Conformational arrangement in the Bak binding site nih.gov

Structure-Activity Relationship (SAR) studies aim to identify the parts of a molecule that are essential for its biological activity and to understand how modifications to its structure affect this activity. researchgate.net Computational modeling plays a key role in rationalizing observed SAR data by providing a three-dimensional context for how structural changes influence target binding. nih.gov

A study on potential mTOR inhibitors provides a clear example of using computational insights to explain SAR. mdpi.com Researchers found that replacing the morpholine oxygen atom with a methylene (B1212753) group (CH₂) significantly reduced cytotoxic activity. Molecular modeling suggested this was due to the loss of favorable binding interactions with the mTOR active site. mdpi.com The study also explored how different substitutions on an attached aromatic ring impacted activity, attributing the high potency of trifluoromethyl-substituted derivatives to enhanced hydrophobic interactions and potential halogen bonding within the active site. mdpi.com This synergy between experimental data and computational modeling allows for a more rational approach to designing more potent and selective compounds. researchgate.net

The three-dimensional shape, or conformation, of a molecule is critical to its function, particularly its ability to bind to a specific biological target. The morpholine ring is not planar and, like cyclohexane, exists predominantly in a chair conformation. nih.govresearchgate.net

Advanced spectroscopic techniques combined with theoretical calculations have been used to investigate the conformational properties of morpholine. nih.gov These studies have shown that the chair conformation is the most stable. Two primary chair conformers exist, differing in the orientation of the N-H bond:

Chair-Eq: The hydrogen atom on the nitrogen is in an equatorial position.

Chair-Ax: The hydrogen atom on the nitrogen is in an axial position.

Future Research Directions and Emerging Applications

Development of Novel and More Efficient Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds like (R)-3-Hydroxymethylmorpholine is crucial for its application in pharmaceuticals and catalysis. Current research is focused on moving beyond classical resolution methods to more sophisticated and efficient asymmetric strategies.

One promising area is the use of catalytic asymmetric hydrogenation. For instance, the asymmetric hydrogenation of unsaturated morpholine (B109124) precursors using rhodium catalysts with bisphosphine ligands has been shown to produce chiral morpholines in high yields and excellent enantioselectivities (up to 99% ee) rsc.org. Another powerful technique is asymmetric transfer hydrogenation. A tandem, one-pot reaction involving hydroamination followed by asymmetric transfer hydrogenation with a Noyori-Ikariya catalyst has proven effective for synthesizing 3-substituted morpholines with enantiomeric excesses greater than 95% nih.gov. Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst's ligand are critical for achieving high stereoselectivity nih.gov.

Chemoenzymatic synthesis represents another frontier, combining the selectivity of enzymes with the practicality of chemical reactions to create streamlined processes. nih.govchemrxiv.org This approach can offer high stereoselectivity under mild conditions, reducing the environmental impact of the synthesis. nih.gov The development of novel biocatalysts and their engineering through computational design can expand the range of accessible transformations and improve robustness for industrial-scale production. nih.gov

Table 1: Comparison of Asymmetric Synthesis Strategies for Chiral Morpholines
Synthetic StrategyKey FeaturesReported EnantioselectivityReferences
Asymmetric Transfer HydrogenationTandem one-pot reaction; utilizes Noyori-Ikariya Ru catalyst.>95% ee nih.gov
Asymmetric HydrogenationUses bisphosphine-rhodium catalysts on unsaturated morpholine precursors.Up to 99% ee rsc.org
Chemoenzymatic SynthesisCombines enzymatic and chemical steps; offers high stereoselectivity under mild conditions.Highly variable; dependent on specific enzyme and substrate. nih.govchemrxiv.org

Exploration of New Biological Activities and Therapeutic Applications

Morpholine and its derivatives are recognized as privileged structures in medicinal chemistry, known to impart favorable pharmacokinetic properties and engage in a wide range of biological activities. researchgate.net Research indicates that derivatives of 3-hydroxymethylmorpholine (B1309833) have potential as inhibitors of enzymes and receptors, with possible applications in treating various diseases. smolecule.com

Substituted morpholine derivatives have demonstrated a broad spectrum of biological actions, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. researchgate.net For example, various synthetic morpholine derivatives have been screened for antibacterial and antifungal activity, showing promising results compared to standard drugs. uobaghdad.edu.iq The core morpholine structure is a key intermediate in the synthesis of drugs targeting inflammatory diseases and cancers. smolecule.com Its derivatives are also used to create compounds for treating cardiovascular and central nervous system disorders. smolecule.com

Future exploration will likely focus on synthesizing libraries of novel derivatives of this compound and screening them against a wider array of biological targets. The chiral nature of the molecule is particularly important, as different enantiomers can exhibit distinct pharmacological profiles.

Table 2: Investigated Biological Activities of Morpholine Derivatives
ActivityTherapeutic PotentialReferences
AnticancerInhibition of kinases in oncological conditions. researchgate.netsmolecule.com
Anti-inflammatoryModulation of inflammatory pathways. researchgate.netsmolecule.com
AntimicrobialActivity against various bacteria and fungi. researchgate.netuobaghdad.edu.iq
CardiovascularUsed in the synthesis of cardiovascular drugs. smolecule.com

Design of Next-Generation Chiral Catalysts and Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide a reaction towards a specific stereochemical outcome. sigmaaldrich.com The process typically involves attaching the auxiliary to a substrate, performing a diastereoselective transformation, and then removing the auxiliary. wikipedia.org Given its rigid ring structure, defined stereocenter, and reactive hydroxyl group, this compound is an excellent candidate for development as a chiral auxiliary. Its structure is analogous to other successful amino alcohol-based auxiliaries, such as ephedrine derivatives and oxazolidinones, which are widely used in asymmetric aldol (B89426) reactions and alkylations. sigmaaldrich.com

Furthermore, the nitrogen and oxygen atoms in this compound make it a potential scaffold for chiral ligands in asymmetric catalysis. Chiral ligands are essential for creating catalysts that can produce one enantiomer of a product in preference to the other. utexas.edu The design of new chiral ligands is a continuous effort in chemistry, with a focus on creating modular structures that can be fine-tuned for specific reactions. utexas.edu By modifying the structure of this compound, it could be adapted to coordinate with various transition metals like ruthenium or rhodium, forming novel catalysts for reactions such as asymmetric hydrogenation or C-H functionalization. mdma.chemory.edu This "chiral-at-metal" approach, where chirality originates from the arrangement of ligands around a metal center, is an expanding area of research. rsc.org

Advanced Material Science Applications

The unique structural characteristics of this compound also make it a candidate for applications in material science. smolecule.com Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows it to act as a monomer in polymerization reactions. This could lead to the creation of novel chiral polymers with unique optical or recognition properties. Such polymers are of interest for applications like chiral stationary phases in chromatography. researchgate.net

Additionally, the compound shows potential for use in the design of advanced biomaterials. Specifically, it has been explored for its utility in creating cell-compatible hydrogels. smolecule.com Hydrogels are water-rich polymer networks with applications in drug delivery, tissue engineering, and biosensors. smolecule.com The hydroxyl and amine groups of this compound can participate in cross-linking reactions to form the hydrogel network, while its inherent biocompatibility, a common feature of morpholine-based structures, is advantageous for medical applications.

Integration with Flow Chemistry and Sustainable Synthesis Practices

Flow chemistry, or continuous flow manufacturing, is a modern approach to chemical synthesis with significant advantages over traditional batch processing. Reactions are performed in a continuously flowing stream within a network of tubes or microreactors, allowing for enhanced control over reaction parameters like temperature and pressure. ajinomoto.com This technology leads to higher yields, improved product quality, and shorter reaction times. ajinomoto.com

A key benefit of flow chemistry is increased safety, as hazardous reagents or unstable intermediates are generated and consumed in small volumes within a closed system. ajinomoto.com This is particularly relevant for scaling up reactions that are highly exothermic or involve toxic materials. Furthermore, flow chemistry aligns with the principles of green chemistry by enabling process intensification, which can reduce waste, conserve energy, and minimize solvent use. ajinomoto.comresearchgate.net

The synthesis of this compound and its derivatives could be significantly improved by adapting current methods to continuous flow processes. This would not only make the production more efficient and scalable but also enhance its sustainability and safety profile, which is a critical consideration for the large-scale production of active pharmaceutical ingredients. researchgate.nettue.nl

Q & A

Basic: What are the established methodologies for synthesizing (R)-3-Hydroxymethylmorpholine with high enantiomeric purity, and how can reproducibility be ensured?

Methodological Answer:
Synthesis typically involves stereoselective routes, such as asymmetric catalysis or chiral resolution. For example, Caroon et al. (1983) reported a multi-step synthesis starting from morpholine derivatives, utilizing chiral auxiliaries to control stereochemistry . To ensure reproducibility:

  • Document reaction parameters (temperature, solvent, catalyst loading) rigorously.
  • Use analytical tools (HPLC with chiral columns, polarimetry) to confirm enantiomeric excess (≥95%) .
  • Cross-validate results using independent methods (e.g., X-ray crystallography for absolute configuration) .

Basic: Which analytical techniques are most effective for quantifying the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC or GC-MS for purity assessment, with calibration against certified reference standards .
  • Spectroscopy: 1^1H/13^{13}C NMR to confirm structural integrity; IR spectroscopy for functional group analysis .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula and detect impurities .
  • Thermal Analysis: Differential scanning calorimetry (DSC) to assess crystallinity and melting behavior .

Basic: What safety protocols should researchers follow when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear impermeable gloves (e.g., nitrile) and tightly sealed goggles; avoid latex due to potential permeability .
  • Ventilation: Use fume hoods for synthesis steps involving volatile intermediates.
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal, following institutional guidelines for organic solvents .

Advanced: How can contradictory data in pharmacological studies (e.g., receptor binding affinity) involving this compound derivatives be resolved?

Methodological Answer:

  • Hypothesis Testing: Compare experimental conditions (e.g., buffer pH, temperature) across studies to identify confounding variables .
  • Meta-Analysis: Aggregate data from multiple sources, applying statistical models (e.g., random-effects regression) to account for heterogeneity .
  • Replication Studies: Conduct independent validation under standardized protocols to isolate discrepancies .

Advanced: What computational modeling approaches are suitable for predicting the interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein binding kinetics using software like GROMACS or AMBER .
  • Docking Studies: Use AutoDock Vina to predict binding poses and affinity scores; validate with experimental IC50_{50} values .
  • QSAR Models: Develop quantitative structure-activity relationship models to correlate substituent effects with pharmacological activity .

Advanced: How should researchers design statistical frameworks to analyze dose-response relationships in this compound toxicity studies?

Methodological Answer:

  • Nonlinear Regression: Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC50_{50}/LD50_{50} values .
  • ANOVA with Post-Hoc Tests: Compare treatment groups while controlling for Type I errors (e.g., Tukey’s HSD) .
  • Power Analysis: Pre-determine sample sizes to ensure sufficient statistical power (α = 0.05, β = 0.2) .

Intermediate: What role does this compound play as a chiral intermediate in pharmaceutical API synthesis?

Methodological Answer:

  • Chiral Building Block: Used in the synthesis of β-blockers or antiviral agents, where stereochemistry impacts bioactivity .
  • Impurity Profiling: Monitor diastereomeric impurities via chiral HPLC; set thresholds per ICH Q3A guidelines .
  • Scale-Up Challenges: Optimize catalytic asymmetric hydrogenation to maintain enantiopurity at industrial scales .

Ethical: What guidelines govern the use of this compound derivatives in preclinical studies involving human cell lines or tissues?

Methodological Answer:

  • Institutional Review: Obtain approval from ethics committees for studies using human-derived materials .
  • Data Transparency: Share anonymized datasets in repositories (e.g., ECHA, GSRS) with access protocols .
  • Conflict of Interest Disclosure: Declare funding sources and patent affiliations in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.